Comparative Physicochemical Profiling: LogP and Lipophilicity as Key Differentiators
The target compound exhibits a calculated LogP of 3.56 . This value is significantly higher than that of its unsubstituted phenyl analog, (phenyl)(piperidin-1-yl)methanone (CAS 1190-58-9), which has a predicted LogP of approximately 1.96 [1]. This ~1.6 LogP unit difference corresponds to a roughly 40-fold increase in lipophilicity, a critical parameter for predicting membrane permeability and non-specific protein binding. The 2,4-dichloro substitution pattern provides a quantifiably distinct physicochemical profile that cannot be replicated by non-halogenated or mono-halogenated benzoylpiperidine analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.55740 (calculated) |
| Comparator Or Baseline | (phenyl)(piperidin-1-yl)methanone (CAS 1190-58-9): LogP ≈ 1.96 (predicted) |
| Quantified Difference | Δ LogP ≈ +1.6 |
| Conditions | Calculated LogP via ChemSrc algorithm; comparator LogP via PubChem XLogP3 prediction. |
Why This Matters
This quantifiable difference in lipophilicity is essential for selecting the correct compound for permeability assays, formulation studies, or as a building block where a specific partition coefficient is required.
- [1] PubChem. (phenyl)(piperidin-1-yl)methanone (CAS 1190-58-9). Predicted LogP (XLogP3). Accessed 2026-04-22. View Source
